molecular formula C18H10Cl2FN5O2 B3411511 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide CAS No. 919859-47-5

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide

Cat. No. B3411511
CAS RN: 919859-47-5
M. Wt: 418.2 g/mol
InChI Key: GGGBYXLWXMYEQP-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been explored for their potential as antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and concentrated HCl was added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide” would be expected to contain a pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of bonds between the pyrazolo[3,4-d]pyrimidine core and the other functional groups .

Scientific Research Applications

Anticancer Activity

Compounds with pyrazolo[3,4-d]pyrimidine moiety have been found to exhibit anticancer activity . They have shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . These compounds have also been found to inhibit CDK2, a protein kinase that is a potential target for cancer treatment .

Antimicrobial and Antifungal Activity

Pyrazolines and their derivatives, which share a similar structure with the compound , have been reported to possess antimicrobial and antifungal activities . This suggests that “F2823-0544” could potentially be used in the development of new antimicrobial and antifungal drugs.

Anti-inflammatory and Antidepressant Activity

Research has shown that pyrazolines and their derivatives have anti-inflammatory and antidepressant properties . This indicates that “F2823-0544” could potentially be used in the treatment of inflammatory conditions and mood disorders.

Antioxidant Activity

Pyrazolines and their derivatives have been found to exhibit antioxidant activity . This suggests that “F2823-0544” could potentially be used in the prevention and treatment of diseases caused by oxidative stress.

Antiparasitic Activity

Pyrazolines and their derivatives have been reported to possess antiparasitic properties . This indicates that “F2823-0544” could potentially be used in the treatment of parasitic infections.

Anticonvulsant Activity

Research has shown that pyrazolines and their derivatives have anticonvulsant properties . This suggests that “F2823-0544” could potentially be used in the treatment of seizure disorders.

Mechanism of Action

Target of Action

The primary target of F2823-0544 is Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2, in complex with cyclin A or E, plays a pivotal role in the transition from the G1 phase to the S phase of the cell cycle, facilitating DNA replication and cell division .

Mode of Action

F2823-0544 acts as a potent inhibitor of CDK2. By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of downstream substrates necessary for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S transition, thereby halting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by F2823-0544 affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetic profile of F2823-0544 includes:

Result of Action

At the molecular level, F2823-0544’s inhibition of CDK2 leads to reduced phosphorylation of key proteins involved in cell cycle progression. This results in cell cycle arrest and, in some cases, apoptosis. At the cellular level, the compound effectively reduces the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemical entities can influence the efficacy and stability of F2823-0544. For instance:

: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. 2022.

Future Directions

The future directions for this compound could involve further investigation into its potential as a therapeutic agent, particularly given the promising properties of similar compounds . Further studies could also explore the optimization of its synthesis process .

properties

IUPAC Name

2-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN5O2/c19-10-3-1-4-11(7-10)26-16-12(8-23-26)18(28)25(9-22-16)24-17(27)15-13(20)5-2-6-14(15)21/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGBYXLWXMYEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide
Reactant of Route 3
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide
Reactant of Route 5
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide
Reactant of Route 6
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide

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